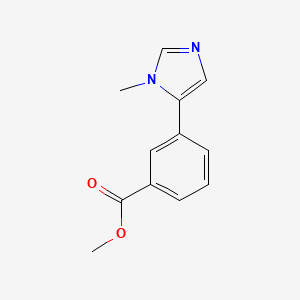

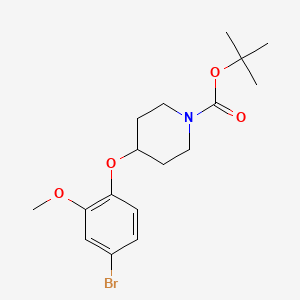

![molecular formula C9H9N3O4 B567591 Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 1245648-09-2](/img/structure/B567591.png)

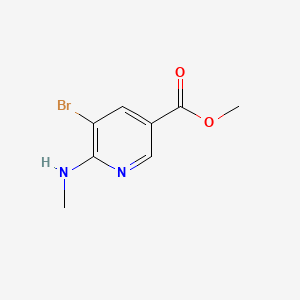

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a nitrogen-containing heterocyclic compound . It has been found to enhance the body’s stress response, particularly oxidative stress, and improve fur quality .

Synthesis Analysis

The synthesis of similar compounds involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis process involved the hydrolysis of chloropyridazine followed by reductive amination of glyoxylic acid .Molecular Structure Analysis

This compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The molecular formula is C9H9N3O4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis, acetylation, and reductive amination .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a refractive index of 1.689, and a molar refractivity of 52.7±0.5 cm3 . It has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Synthesis Applications

Reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles have been investigated, leading to the formation of complex compounds through the opening of the pyrrole ring. These reactions expand the utility of ethyl dioxo tetrahydropyrrolo triazine derivatives in synthesizing diverse organic compounds with potential applications in medicinal chemistry and fine organic synthesis (Surikova et al., 2008).

Novel Compound Synthesis

Ethyl triazine carboxylate derivatives have been synthesized and their structures elucidated, demonstrating the compound's versatility in generating new chemical entities. These studies are significant for improving the quality of related compounds and for the development of new materials with potential pharmacological applications (Hou Zhongke, 2011).

Cascade Transformation and Novel Structures

A novel tricyclic compound was synthesized from ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing a base-promoted cascade reaction. This highlights the compound's capacity for generating structurally complex and novel molecules (Shutalev et al., 2008).

Development of Synthetic Methodologies

Research on ethyl 2,4-dioxo tetrahydropyrrolo triazine derivatives has led to the development of new synthetic methodologies, enabling the preparation of compounds with complex structures. These methodologies are critical for advancing the synthesis of heterocyclic compounds, which are of interest in various fields of chemistry and pharmacology (Kobelev et al., 2019).

Anticancer and Antibacterial Activity

Novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids were synthesized and evaluated for their in vitro anticancer and antibacterial activities. This demonstrates the compound's potential as a precursor for the development of new therapeutic agents (Astakhina et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound belongs to the class of pyrrolopyrazine derivatives, which are known to exhibit a wide range of biological activities .

Mode of Action

Pyrrolopyrazine derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolopyrazine derivatives are known to influence a variety of biological pathways, resulting in diverse downstream effects .

Result of Action

Pyrrolopyrazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate .

Eigenschaften

IUPAC Name |

ethyl 2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-2-16-8(14)5-3-6-7(13)10-9(15)11-12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHDGKDBPAJZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=C1)C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718870 |

Source

|

| Record name | Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245648-09-2 |

Source

|

| Record name | Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)